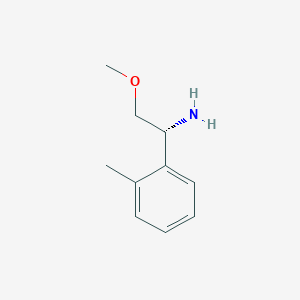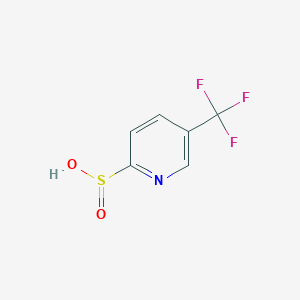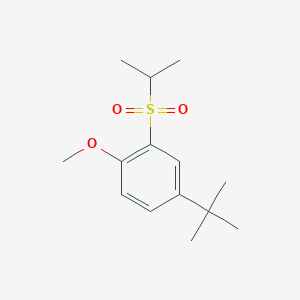
4-tert-Butyl-1-methoxy-2-(propane-2-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene is an organic compound that features a benzene ring substituted with tert-butyl, isopropylsulfonyl, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene typically involves multiple steps, starting from readily available precursors One common approach is to first introduce the tert-butyl group onto the benzene ring through Friedel-Crafts alkylationFinally, the methoxy group is introduced through methylation of the hydroxyl group on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene can be optimized using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene exerts its effects involves interactions with specific molecular targets. The tert-butyl and isopropylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired effects in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the isopropylsulfonyl and methoxy groups.
2-tert-Butyl-4-methoxyphenol: Contains the tert-butyl and methoxy groups but lacks the isopropylsulfonyl group.
4-tert-Butyl-2-methylphenol: Similar but with a methyl group instead of the isopropylsulfonyl group.
Uniqueness
4-(tert-Butyl)-2-(isopropylsulfonyl)-1-methoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
88041-70-7 |
|---|---|
Fórmula molecular |
C14H22O3S |
Peso molecular |
270.39 g/mol |
Nombre IUPAC |
4-tert-butyl-1-methoxy-2-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C14H22O3S/c1-10(2)18(15,16)13-9-11(14(3,4)5)7-8-12(13)17-6/h7-10H,1-6H3 |
Clave InChI |
FYAAALAYDIZYOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


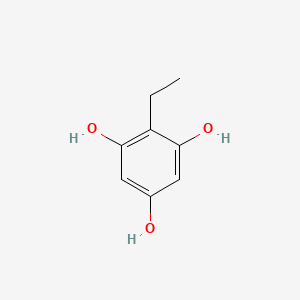
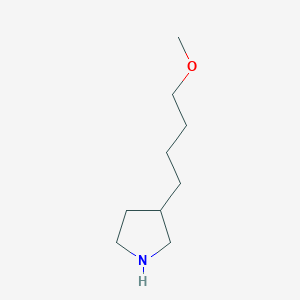

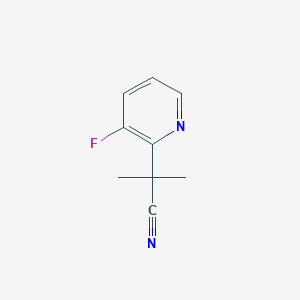
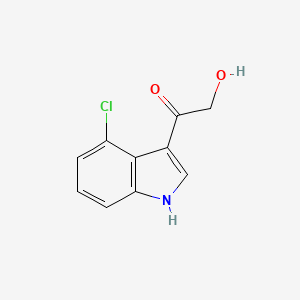
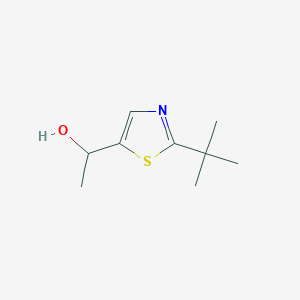
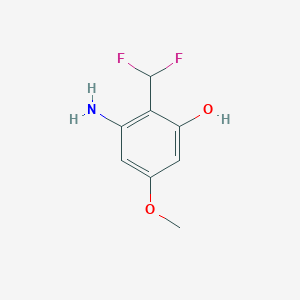
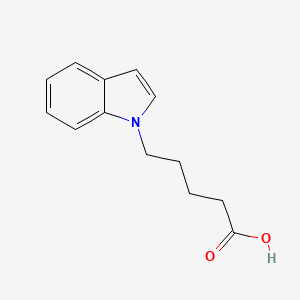
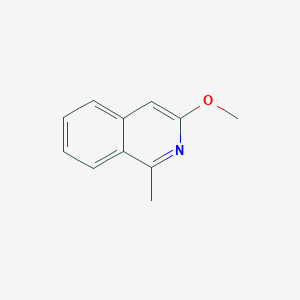

![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15224443.png)

